molecular formula C12H10OS B1400027 2-(5-Methylthiophen-3-yl)benzaldehyde CAS No. 1033804-73-7

2-(5-Methylthiophen-3-yl)benzaldehyde

Cat. No. B1400027
CAS RN: 1033804-73-7
M. Wt: 202.27 g/mol
InChI Key: LDKYZJMBTBCFDK-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-3-yl)benzaldehyde, also known as 5-methylthiophen-3-yl benzaldehyde, is an organic compound with the molecular formula C10H9OS. It is an important intermediate in the synthesis of several pharmaceutical compounds, and has a wide range of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(5-Methylthiophen-3-yl)benzaldehyde is used in various synthetic chemical reactions. It reacts smoothly with nonstabilized azomethine ylides to produce 5-aryloxazolidines, which can be transformed into 2-(alkylamino)-1-arylethanols (Moshkin & Sosnovskikh, 2013). This method demonstrates its role in the synthesis of complex organic molecules.
  • In a similar vein, 2-(5-Methylthiophen-3-yl)benzaldehyde is involved in the one-pot synthesis of tetrahydroisoquinolin-4-ols. This process highlights the compound’s utility in creating cyclic organic structures with potential pharmaceutical applications (Moshkin & Sosnovskikh, 2013).

Antimicrobial Applications

  • Derivatives of 2-(5-Methylthiophen-3-yl)benzaldehyde have been synthesized and found to exhibit significant antimicrobial activity. This includes activity against bacteria such as B. subtilis, S. aureus, E. coli, and P. aeruginosa, as well as fungi like C. albicans and A. niger (Raghav, Upadhyay, & Upadhyay, 2013). This suggests its potential use in developing new antimicrobial agents.

Application in Organic Near-Field Storage Material

  • 2-(5-Methylthiophen-3-yl)benzaldehyde derivatives have been studied for their role in the development of organic photochromic diarylethenes, which are used in near-field recording. This application is significant in the field of data storage technology (Fushi, 2004).

Catalysis and Organic Reactions

  • The compound is used in reactions involving carbonylation of hydrocarbons, serving as a precursor for more complex organic syntheses. This demonstrates its utility in organic chemistry, especially in reactions catalyzed by metal complexes (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).

Biocompatible Chemosensors

  • 2-(5-Methylthiophen-3-yl)benzaldehyde derivatives have been explored as fluorescent chemosensors for pH, providing a method for distinguishing between normal cells and cancer cells. This indicates its potential in biomedical research and diagnostics (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

properties

IUPAC Name

2-(5-methylthiophen-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKYZJMBTBCFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave vial, 4-bromo-2-methyl-thiophene (653 mg, 3.69 mmol), 2-formyl phenylboronic acid (500 mg, 3.36 mmol) and 7 ml of actonitrile were mixed. 6.7 ml of 1N aqueous sodium carbonate was added to above solution, followed by 5 mole percent of dichlorobis(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, 50 ml of ethyl acetate was added, the organic layer was separated, washed with water, dried with sodium sulfate, the organic solvent was evaporated and the residue was purified by ISCO to give 550 mg of 2-(5-methyl-thiophen-3-yl)benzaldehyde, yield 81%.
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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